3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide
Description
3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an isopropyl group
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(2)17-15(20)9-4-12-10-24-16(18-12)19-25(21,22)14-7-5-13(23-3)6-8-14/h5-8,10-11H,4,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMPNALNAEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring One common approach is to react 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide group, followed by cyclization to form the thiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction temperatures, pressures, and reagent concentrations to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form derivatives.
Reduction: : Reduction reactions can be performed on the sulfonamide group.
Substitution: : The isopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized thiazole derivatives.
Reduction: : Reduced sulfonamide derivatives.
Substitution: : Substituted isopropyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
2-(4-methoxybenzenesulfonamido)-3-methylbutanoic acid
3-Hydroxy-2-(4-methoxybenzenesulfonamido)butanoic acid
4-Methoxybenzenesulfonamide
These compounds share the sulfonamide group but differ in their other functional groups and overall structure, leading to different properties and applications.
Biological Activity
3-[2-(4-Methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and antitumor research. This compound incorporates a thiazole ring, a sulfonamide group, and a propanamide moiety, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Introduction of the Sulfonamide Group : This is done by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
- Propanamide Formation : The final step involves coupling with propan-2-amine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, leading to inhibition of bacterial growth and replication. This mechanism is crucial for its potential use as an antimicrobial agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.06 | E. coli |
| Compound B | 0.47 | S. aureus |
| Compound C | 1.88 | Pseudomonas aeruginosa |
Urease Inhibition
Additionally, compounds within this class have shown promising urease inhibitory potential, which is significant in treating conditions like peptic ulcers and kidney stones. The entire series tested exhibited strong activity against urease enzymes, indicating their potential therapeutic applications .
Cytotoxicity Assessment
Cytotoxicity studies conducted on human cell lines (e.g., MRC-5) indicate that these compounds are relatively non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy against Resistant Strains : In vitro studies demonstrated that certain derivatives were more effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics such as ampicillin .
- Combination Therapy Potential : Research suggests that combining these compounds with existing antibiotics may enhance their effectiveness against resistant bacterial strains, opening avenues for combination therapy strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
